molecular formula C15H10ClFN2OS B2536613 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-16-0

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2536613
CAS No.: 422527-16-0
M. Wt: 320.77
InChI Key: RTHXGSZWBQCMSF-UHFFFAOYSA-N
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Description

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 4-fluorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.

    Fluorinated Compounds: Compounds such as 4-fluoroaniline and 4-fluorobenzyl chloride contain the fluorine atom but lack the quinazolinone core.

Uniqueness

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its quinazolinone core with chlorine, fluorine, and sulfur substituents

Properties

CAS No.

422527-16-0

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.77

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)

InChI Key

RTHXGSZWBQCMSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F

solubility

not available

Origin of Product

United States

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